

An In-depth Technical Guide to 2-Chloro-5-(difluoromethoxy)pyridine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Chloro-5-(difluoromethoxy)pyridine

CAS No.: 1206980-28-0

Cat. No.: B1422546

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Pyridine Building Block

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have established themselves as indispensable tools for molecular design. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and other key pharmacokinetic and pharmacodynamic properties. Among the diverse array of fluorinated motifs, the difluoromethoxy group (-OCF₂H) has garnered significant attention as a bioisostere for more traditional functionalities. This guide provides a comprehensive technical overview of **2-Chloro-5-(difluoromethoxy)pyridine**, a heterocyclic building block of increasing importance, identified by its CAS Number: 1206980-28-0.[1]

This document will delve into the chemical and physical properties of this compound, explore plausible synthetic pathways based on established chemical principles, discuss its reactivity and potential applications, and provide essential safety and handling information. The insights provided herein are intended to empower researchers to effectively utilize this versatile intermediate in their discovery and development programs.

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its successful application in research and development. Below is a summary of the key properties of **2-Chloro-5-(difluoromethoxy)pyridine**.

Property	Value	Source
CAS Number	1206980-28-0	[1]
Molecular Formula	C ₆ H ₄ ClF ₂ NO	[1]
Molecular Weight	179.55 g/mol	[1]
SMILES Code	FC(F)OC1=CN=C(Cl)C=C1	[1]
Storage Conditions	Inert atmosphere, room temperature	[1]

The structure of **2-Chloro-5-(difluoromethoxy)pyridine**, characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a difluoromethoxy group at the 5-position, presents a unique combination of electronic and steric features that drive its reactivity and utility. The electron-withdrawing nature of both the chlorine atom and the difluoromethoxy group significantly influences the electron density of the pyridine ring, making it susceptible to specific types of chemical transformations.

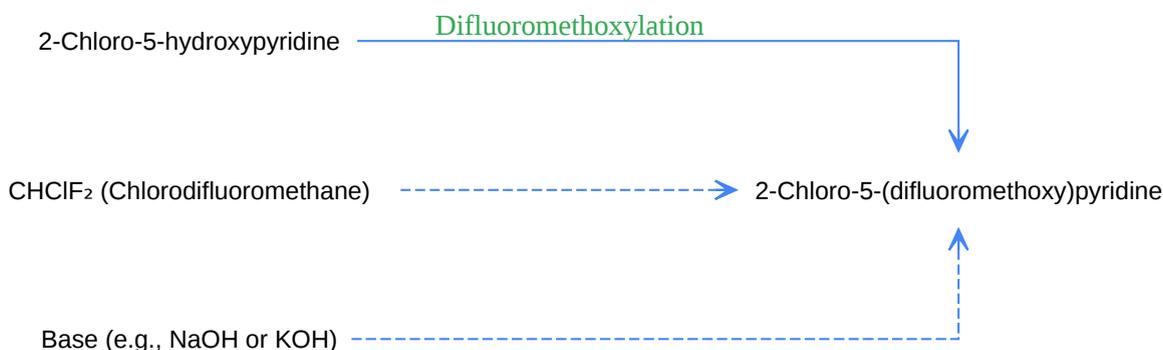
Synthesis and Reaction Pathways

While specific, detailed synthetic procedures for **2-Chloro-5-(difluoromethoxy)pyridine** are not extensively documented in publicly available literature, a logical and efficient synthetic route can be postulated based on established methodologies for analogous compounds. A highly probable pathway involves the difluoromethoxylation of a readily available precursor, 2-chloro-5-hydroxypyridine.

Proposed Synthetic Pathway: Difluoromethoxylation of 2-Chloro-5-hydroxypyridine

The most common and industrially scalable method for introducing a difluoromethoxy group onto a hydroxyl-containing aromatic compound is through reaction with a difluorocarbene source.[2] Chlorodifluoromethane (Freon-22) is a widely used reagent for this transformation.[3]

Reaction Scheme:



[Click to download full resolution via product page](#)

A proposed synthetic route to the target compound.

Step-by-Step Methodology (Illustrative Protocol):

- Preparation of the Reaction Mixture: In a suitable pressure-rated reactor, dissolve 2-chloro-5-hydroxypyridine in an appropriate solvent, such as dioxane or DMF.
- Addition of Base: Add a strong base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture. The base is crucial for deprotonating the hydroxyl group, forming the corresponding phenoxide, which is the active nucleophile.
- Introduction of Difluorocarbene Source: Cool the reaction mixture and introduce chlorodifluoromethane (CHClF₂) under pressure.
- Reaction Conditions: Heat the sealed reactor to a temperature typically ranging from 70 to 100 °C. The reaction progress should be monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

- **Work-up and Purification:** Upon completion, cool the reactor, and carefully vent any excess pressure. The reaction mixture is then subjected to an aqueous work-up to remove inorganic salts. The organic layer is separated, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure **2-Chloro-5-(difluoromethoxy)pyridine**.

Causality Behind Experimental Choices:

- **Choice of Precursor:** 2-Chloro-5-hydroxypyridine is a commercially available and logical starting material for this synthesis.[4]
- **Difluorocarbene Source:** Chlorodifluoromethane is an economical and effective source of difluorocarbene for industrial-scale synthesis.[3]
- **Role of the Base:** The deprotonation of the hydroxyl group is essential to increase its nucleophilicity, enabling it to react with the electrophilic difluorocarbene.
- **Pressure and Temperature:** The use of a sealed reactor and elevated temperatures is necessary to maintain the gaseous chlorodifluoromethane in the reaction mixture and to provide the activation energy for the reaction.

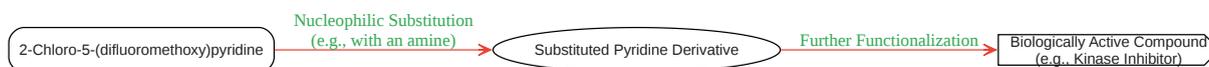
Reactivity and Applications in Drug Discovery

The chemical reactivity of **2-Chloro-5-(difluoromethoxy)pyridine** is largely dictated by the pyridine ring and its substituents. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, providing a handle for the introduction of a wide range of functional groups. The difluoromethoxy group, while generally stable, can influence the electronic properties of the molecule and participate in hydrogen bonding interactions.[5]

Key Applications as a Building Block:

2-Chloro-5-(difluoromethoxy)pyridine is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[6] Its utility stems from the ability to serve as a scaffold for the construction of diverse chemical libraries for high-throughput screening.

Illustrative Reaction Pathway in Medicinal Chemistry:



[Click to download full resolution via product page](#)

Generalized application in drug discovery workflows.

The difluoromethoxy group is often considered a "lipophilic hydrogen bond donor," a property that can be advantageous in designing molecules that interact with biological targets.[7] It can serve as a bioisosteric replacement for hydroxyl, thiol, or amine groups, potentially improving a drug candidate's metabolic stability and membrane permeability.[7]

Analytical Characterization

The purity and identity of **2-Chloro-5-(difluoromethoxy)pyridine** must be rigorously confirmed using a combination of analytical techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for assessing the purity of the compound and confirming its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and a triplet for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms.
 - ^{13}C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the fluorine atoms.
 - ^{19}F NMR: Fluorine NMR is a highly sensitive technique for confirming the presence of the difluoromethoxy group and will show a doublet corresponding to the two equivalent fluorine atoms, coupled to the proton.

- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C-Cl, C-O, C-F, and aromatic C-H and C=N bonds present in the molecule.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for **2-Chloro-5-(difluoromethoxy)pyridine** is not readily available in the public domain, its hazard profile can be inferred from its structural components and data from analogous compounds.

Inferred Hazard Statements:[\[1\]](#)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Recommended Precautionary Measures:[\[4\]](#)[\[8\]](#)[\[9\]](#)

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
 - Respiratory Protection: If working outside of a fume hood or with the potential for aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials. Keep under an inert atmosphere.[1]

First Aid Measures:

- If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
- If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
- If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.

Conclusion

2-Chloro-5-(difluoromethoxy)pyridine is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its unique combination of a reactive chlorine handle and the electronically influential difluoromethoxy group provides a powerful platform for the design and synthesis of novel, high-value compounds. While detailed literature on this specific compound is emerging, a solid foundation of chemical principles allows for the confident prediction of its synthesis, reactivity, and safe handling. As the demand for sophisticated fluorinated intermediates continues to grow, the importance of **2-Chloro-5-(difluoromethoxy)pyridine** in discovery and development is poised to increase significantly.

References

- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google P
- CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google P
- US4942239A - Process for the production of 2-hydroxypyridine - Google P
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (URL: [\[Link\]](#))

- (PDF) O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (URL: [\[Link\]](#))
- Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. (URL: [\[Link\]](#))
- A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF₂COOEt as the difluoromethylation reagent - RSC Advances (RSC Publishing). (URL: [\[Link\]](#))
- (PDF) 2-Chloro-5-(chloromethyl)pyridine - ResearchGate. (URL: [\[Link\]](#))
- The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [\[Link\]](#))
- Design and synthesis of fused pyridine building blocks for automated library generation. (URL: [\[Link\]](#))
- Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (URL: [\[Link\]](#))
- 2-Chloro-5-(chloromethyl)pyridine - PMC - NIH. (URL: [\[Link\]](#))
- Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC - NIH. (URL: [\[Link\]](#))
- SF₅ building blocks - SpiroChem. (URL: [\[Link\]](#))
- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. (URL: [\[Link\]](#))

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 1206980-28-0|2-Chloro-5-\(difluoromethoxy\)pyridine|BLD Pharm \[bldpharm.com\]](#)
- [2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. 2-Chloro-5-hydroxypyridine synthesis - chemicalbook \[chemicalbook.com\]](#)
- [5. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [6. img01.pharmablock.com \[img01.pharmablock.com\]](#)
- [7. pubs.acs.org \[pubs.acs.org\]](#)
- [8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews \(RSC Publishing\) DOI:10.1039/D1CS00360G \[pubs.rsc.org\]](#)
- [9. Visible-Light Photoredox-Catalyzed C\(sp²\)-H Difluoromethoxylation of \(Hetero\)arenes Utilizing a Shelf-Stable Pyridinium Reagent - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-5-(difluoromethoxy)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1422546#2-chloro-5-difluoromethoxy-pyridine-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com